molecular formula C17H18FN3O4 B8573492 N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide

N-(4-Fluorobenzyl)-3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxamide

Cat. No. B8573492
M. Wt: 347.34 g/mol
InChI Key: PYYHHGCMPCSNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157447B2

Procedure details

Additional procedure. Ethyl 3-hydroxy-9,9-dimethyl-4-oxo-4,6,7,9-tetrahydropyrimido[2,1-c][1,4]oxazine-2-carboxylate (50 g, 0.186 mol) and ethanol SDA3A (500 mL) was added to a 1 L round bottom flask equipped with a mechanical stirrer, nitrogen inlet-outlet, temperature probe, and condenser. Triethylamine (18.86 g, 0.186 mol) was added to the slurry. The resulting solution was heated to 35° C. followed by slow addition of 4-fluorobenzylamine (35.0 g, 0.279 mol). The thick slurry was heated at 78° C. with stirring for 6 h. The reaction mixture was polish filtered and the filtrate reheated to 70° C. The pH was adjusted to about 1.0 by slow addition of 1N HCl (405 mL). The thick slurry was cooled to 20–25° C., the solids filtered off, washed twice with ethanol SDA 3A (each 250 mL) and twice with water (each 500 mL). The white solid was dried in vacuo at 50–55° C. to afford N-[(4-fluorophenyl)methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide (58.9 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.86 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11](=[O:12])[N:10]2[C:5]([C:6]([CH3:14])([CH3:13])[O:7][CH2:8][CH2:9]2)=[N:4][C:3]=1[C:15]([O:17]CC)=O.C(N(CC)CC)C.[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][NH2:33])=[CH:30][CH:29]=1>C(O)C>[F:27][C:28]1[CH:35]=[CH:34][C:31]([CH2:32][NH:33][C:15]([C:3]2[N:4]=[C:5]3[N:10]([C:11](=[O:12])[C:2]=2[OH:1])[CH2:9][CH2:8][O:7][C:6]3([CH3:13])[CH3:14])=[O:17])=[CH:30][CH:29]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(N=C2C(OCCN2C1=O)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.86 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
FC1=CC=C(CN)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, nitrogen inlet-outlet
TEMPERATURE
Type
TEMPERATURE
Details
The thick slurry was heated at 78° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
reheated to 70° C
ADDITION
Type
ADDITION
Details
The pH was adjusted to about 1.0 by slow addition of 1N HCl (405 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The thick slurry was cooled to 20–25° C.
FILTRATION
Type
FILTRATION
Details
the solids filtered off
WASH
Type
WASH
Details
washed twice with ethanol SDA 3A (each 250 mL) and twice with water (each 500 mL)
CUSTOM
Type
CUSTOM
Details
The white solid was dried in vacuo at 50–55° C.

Outcomes

Product
Details
Reaction Time
6 h
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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